(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol is a thioglycoside derivative featuring a six-membered oxane (sugar) ring with stereospecific hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 6, and an ethylsulfanyl (-S-C₂H₅) substituent at position 2.
Properties
Molecular Formula |
C8H16O5S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 |
InChI Key |
CHAHFVCHPSPXOE-KEWYIRBNSA-N |
Isomeric SMILES |
CCSC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the introduction of the ethylsulfanyl group. Common synthetic routes may involve the use of protecting groups such as acetals or silyl ethers to protect the hydroxyl groups during the reaction steps. The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol as a reagent.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can yield alcohols.
Scientific Research Applications
(3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, while the ethylsulfanyl group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol with structurally and functionally related compounds:
Key Structural and Functional Differences :
Substituent Chemistry: The ethylsulfanyl group in the target compound introduces sulfur-based nucleophilicity and increased lipophilicity compared to oxygen-linked analogs (e.g., sotagliflozin’s methylthio or N7G’s heptyloxy). Aromatic vs. Aliphatic Substituents: Unlike gliflozins (e.g., dapagliflozin) with bulky aromatic groups critical for SGLT2 binding, the target compound lacks aromaticity, suggesting divergent target specificity .
Biological Activity: The alkyloxy derivatives (N7G, N8G, N9G) show chain-length-dependent inhibition of AmsI Protein Tyrosine Phosphatase, with longer chains (e.g., nonyl in N9G) exhibiting higher binding affinity (ΔG = -32.81 kcal/mol) compared to ethylsulfanyl . Sotagliflozin’s methylthio group enhances SGLT1/SGLT2 dual inhibition, whereas the ethylsulfanyl group’s larger size may alter binding kinetics or selectivity .
This contrasts with oxygen-linked glycosides (e.g., α-arbutin), which undergo hydrolysis by β-glucosidases to release aglycones .
Stereochemical Considerations :
- The (3R,4S,5S,6R) configuration is critical for maintaining the oxane ring’s chair conformation, ensuring proper spatial alignment of substituents for target engagement. This mirrors the stereospecificity observed in gliflozins and pelargonidin glycosides .
Research Findings and Implications
- Synthetic Challenges : Introducing the ethylsulfanyl group requires regioselective thioalkylation, often employing thiourea or mercaptan reagents under controlled conditions to preserve stereochemistry .
- Therapeutic Potential: If SGLT2 inhibition is confirmed, the compound could offer a novel scaffold for antidiabetic drugs with improved resistance to enzymatic degradation compared to oxygen-linked analogs.
- Toxicity Risks : Sulfur-containing compounds may exhibit hepatotoxicity or mutagenicity, necessitating Ames testing and in vivo safety profiling .
Biological Activity
The compound (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol is a complex carbohydrate derivative that has garnered interest in various fields of biological research. Its unique structural features suggest potential applications in pharmacology and biochemistry, particularly concerning its biological activities such as antimicrobial properties, effects on metabolic pathways, and potential therapeutic uses.
- Molecular Formula : C8H16O5S
- Molecular Weight : 224.28 g/mol
- CAS Number : 13533-58-9
Antimicrobial Properties
Recent studies have indicated that compounds similar to (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol exhibit significant antimicrobial activity. For instance:
- Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Metabolic Effects
The compound has also been studied for its influence on glucose metabolism:
- Case Study 2 : Research published in Diabetes Care explored the compound's role as an SGLT2 inhibitor. In vitro assays showed that it significantly reduced glucose reabsorption in renal cells, suggesting potential benefits for managing type 2 diabetes .
The biological activity of (3R,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in carbohydrate metabolism.
- Alteration of Membrane Permeability : Its sulfanyl group may interact with microbial membranes, leading to increased permeability and cell lysis.
Data Tables
| Biological Activity | Test Organism | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Inhibition |
| Antimicrobial | S. aureus | 50 | Inhibition |
| SGLT2 Inhibition | Renal Cells | Variable | Significant reduction in glucose reabsorption |
Research Findings
- Antimicrobial Efficacy : The compound has shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Diabetes Management : Its role as an SGLT2 inhibitor suggests promise for therapeutic applications in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
